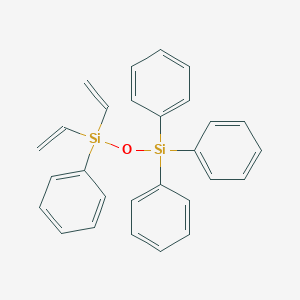

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYFVKFSFMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-05-6 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1,1,3,3 Tetraphenyl 1,3 Divinyldisiloxane and Analogues

Strategies for Carbon-Silicon Bond Formation in Disiloxane (B77578) Synthesis

The creation of stable carbon-silicon bonds is fundamental to the synthesis of functionalized disiloxanes. Various methodologies have been developed, ranging from classical hydrolysis reactions to modern catalytic approaches, to achieve this with high efficiency and selectivity.

Hydrolysis and condensation of organosilane precursors represent the most conventional and widely employed method for constructing the disiloxane linkage. This process typically begins with an organosilane bearing hydrolyzable groups, such as chloro or alkoxy moieties. uni-wuppertal.deuni-saarland.de For the synthesis of a tetraphenyl-divinyl-disiloxane, a suitable precursor would be vinyldiphenylchlorosilane or vinyldiphenylalkoxysilane.

The general mechanism involves two key steps:

Hydrolysis: The hydrolyzable groups on the silicon atom react with water to form silanol (B1196071) intermediates (Si-OH). uni-wuppertal.desigmaaldrich.com This reaction can be catalyzed by either acids or bases. unm.edu The pH of the reaction medium significantly influences the rate of hydrolysis. unm.edu

Condensation: The newly formed silanols are reactive and undergo condensation, where two silanol groups react to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. uni-wuppertal.de Alternatively, a silanol group can react with a remaining hydrolyzable group on another silane (B1218182) molecule to form the siloxane bond.

The structure of the final product is heavily influenced by reaction conditions such as pH, water-to-silane ratio, and the nature of the organic substituents on the silicon atom. unm.edu For instance, base-catalyzed condensation is generally believed to proceed through penta- or hexacoordinated silicon intermediates. unm.edu The steric bulk of the phenyl groups can influence the condensation rate, potentially making the formation of disiloxane more favorable over longer polysiloxane chains. unm.edu

| Factor | Effect on Hydrolysis-Condensation |

| pH | Both acid (H₃O⁺) and base (OH⁻) catalyze the reaction; a minimum rate is often observed around pH 7. unm.edu |

| Water/Silane Ratio | Restricting the amount of water can help isolate intermediates and favor the formation of smaller oligomers like disiloxanes. uni-saarland.de |

| Organic Substituent | Electron-withdrawing groups can affect the stability of transition states, influencing reaction rates. unm.edu |

| Catalyst | The choice of catalyst can significantly alter the degree of condensation and the structure of the resulting species. researchgate.net |

A more contemporary and highly selective method involves the iron-catalyzed reaction of a divinyldisiloxane with a hydrosilane. nih.gov This approach introduces a hydride and a silyl (B83357) group from the hydrosilane across the two vinyl groups of the disiloxane. nih.gov Instead of a typical hydrosilylation reaction, the observed outcome is a unique combination of dehydrogenative silylation at one vinyl group and hydrogenation at the other. nih.govresearchgate.net

This reaction can be summarized as:

One vinyl group is converted to an ethyl group (hydrogenation).

The other vinyl group undergoes dehydrogenative silylation, resulting in a silylated vinyl group. nih.gov

The process is catalyzed by an iron complex, such as (η⁵-C₅H₅)Fe(CO)₂Me. nih.gov Density Functional Theory (DFT) computations have explored the mechanism of this reaction, suggesting that the dehydrogenative silylation of the first vinyl group is the rate-determining step, while the subsequent hydrogenation of the second vinyl group is kinetically more favorable. researchgate.net This chemoselectivity is a key feature of the process. researchgate.net Deuterium labeling experiments have been used to propose a catalytic cycle for this novel reaction. nih.govresearchgate.net

Beyond direct hydrolysis, other routes provide access to functionalized disiloxanes. One important method is the hydrosilylation of alkynes, which is effective for creating vinylsilanes that can be precursors to disiloxanes. For example, a disiloxane containing Si-H bonds, such as 1,1,3,3-tetramethyldisiloxane, can react with internal or terminal alkynes in the presence of a platinum catalyst to form vinyl-substituted disiloxanes. nih.gov This method allows for the synthesis of both symmetrically and unsymmetrically functionalized products. nih.gov

Another approach involves the hydrolysis of corresponding diisocyanatodisiloxanes or tetrachlorodisiloxane to synthesize disiloxane-diols and -tetraols, which can serve as building blocks for more complex structures. researchgate.net Additionally, disiloxanes can be prepared via the reduction of chlorinated precursors like 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride (LiAlH₄). google.com

Precursor Chemistry for 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane

The properties and reactivity of the starting materials are critical in determining the success of the synthesis of this compound. The stability of the precursors and their reaction pathways dictate the final product yield and purity.

The mild hydrolysis of specific organosilicon precursors can lead to the formation of complex disiloxanes. A notable example is the hydrolysis of N-[chloro(diphenyl)silyl]methyl-N-methylacetamide. researchgate.netresearchgate.net This reaction results in the formation of 1,1,3,3-Tetraphenyl-1,3-bis(N-methylacetamidomethyl)-1,3-disiloxane. researchgate.netresearchgate.net This product is a structural analogue of the target compound, differing by the substitution of vinyl groups with N-methylacetamidomethyl groups. The structure of this disiloxane has been confirmed through NMR spectroscopy and X-ray diffraction analysis, revealing a neutral (O–Si) chelate siloxane. researchgate.netresearchgate.net This pathway highlights how controlled hydrolysis of a functionalized chlorosilane precursor directly yields a stable tetraphenyldisiloxane (B14671618) core.

The reactivity of organosilane precursors in forming disiloxanes is governed by the nature of the organic groups attached to the silicon and the type of hydrolyzable group. Organosilanes are considered environmentally superior alternatives to corresponding tin analogues and are valued for their stability and ease of handling. msu.eduthermofishersci.in

In the context of hydrolysis and condensation, the phenyl and vinyl groups on the silicon precursor influence the reaction in several ways:

Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of water and other silanol molecules, which can slow down the rate of hydrolysis and condensation and may favor the formation of the less sterically crowded disiloxane over higher polymers.

Inductive Effects: The electronic properties of the vinyl and phenyl groups can alter the electropositivity of the silicon atom, thereby influencing its susceptibility to nucleophilic attack during the hydrolysis and condensation steps.

Green Chemistry Principles in Disiloxane Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organosilicon compounds, including disiloxanes, to reduce the environmental impact of these processes. Key areas of focus include the use of safer solvents, the development of more efficient and less toxic catalysts, and the design of energy-efficient synthetic routes.

One significant advancement is the exploration of solvent-free synthesis . Traditional siloxane synthesis often employs organic solvents, which can be hazardous and contribute to waste streams. Research has demonstrated the feasibility of solventless thermal condensation of organosilanols, such as diphenylsilanediol (B146891), to produce oligo- and polysiloxanes. uni-saarland.de This approach not only eliminates the need for solvents but can also lead to highly ordered materials due to the pre-orientation of molecules in the crystal lattice of the solid-state precursor. uni-saarland.de

The development of greener catalysts is another cornerstone of sustainable disiloxane synthesis. While traditional methods may rely on metal-based catalysts that can be toxic or derived from scarce resources, research is ongoing into more environmentally benign alternatives. This includes the use of air-stable catalysts that can operate under mild reaction conditions and at low catalyst loadings. frontiersin.org

A particularly innovative area of green chemistry in this field is biocatalysis . Enzymes, such as silicatein-α from marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds. rsc.orgresearchgate.net This biocatalytic approach offers a more sustainable route to the formation of polysiloxanes, potentially avoiding the use of chlorinated compounds and harsh reaction conditions associated with conventional methods. rsc.org While the application of biocatalysis to complex molecules like this compound is still an emerging area, it holds significant promise for future green synthetic methodologies.

Furthermore, research into energy-efficient synthetic methods is gaining traction. This includes exploring novel reaction pathways that can proceed at lower temperatures or with reduced energy input. The principles of atom economy are also central, aiming to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

The following table summarizes some of the green chemistry approaches being investigated in the context of disiloxane synthesis:

| Green Chemistry Principle | Application in Disiloxane Synthesis | Research Findings |

| Waste Prevention | Solvent-free condensation of silanols. | Thermal condensation of diphenylsilanediol has been shown to produce oligomeric siloxanes without the need for a solvent. uni-saarland.de |

| Atom Economy | Development of catalytic routes that minimize byproduct formation. | Catalytic syntheses are being optimized to improve efficiency and reduce waste streams. |

| Less Hazardous Chemical Syntheses | Use of non-chlorinated precursors and environmentally benign catalysts. | Biocatalytic approaches using enzymes like silicatein-α avoid the use of chlorinated silanes. rsc.org |

| Designing Safer Chemicals | Synthesis of disiloxanes with reduced toxicity profiles. | Research is ongoing to understand the structure-activity relationships of organosilicon compounds to design safer alternatives. |

| Safer Solvents and Auxiliaries | Elimination of volatile organic compounds (VOCs). | Solid-state polymerization and solvent-free thermal condensation are promising alternatives. uni-saarland.de |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. | Biocatalytic reactions often occur under mild conditions, reducing energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | While not yet widely applied to complex disiloxanes, this is an area of growing interest in polymer chemistry. |

| Reduce Derivatives | One-pot syntheses that avoid protection and deprotection steps. | Streamlining synthetic pathways to reduce the number of steps and associated waste. |

| Catalysis | Use of highly selective and recyclable catalysts. | Air-stable and water-tolerant catalysts are being developed for oligosiloxane synthesis. frontiersin.org |

Polymerization and Crosslinking Chemistry Involving 1,1,3,3 Tetraphenyl 1,3 Divinyldisiloxane

Mechanisms of Polymerization Initiated by Vinyl Functionality

The vinyl groups of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane are susceptible to various polymerization mechanisms, including radical and cationic polymerization, and are also key to the formation of crosslinked networks via hydrosilylation.

While specific kinetic studies on the radical polymerization of this compound are not extensively detailed in the available literature, the general mechanism for the free-radical polymerization of vinyl compounds can be applied. hacettepe.edu.tr The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, generating free radicals. ethz.ch These radicals then attack the vinyl groups of the disiloxane (B77578) monomer, initiating a polymer chain. hacettepe.edu.tr

The propagation step involves the sequential addition of monomer molecules to the growing radical chain. ethz.ch Due to the presence of two vinyl groups, crosslinking can occur, leading to the formation of a network structure. The bulky phenyl groups on the silicon atoms may exert steric hindrance, potentially influencing the rate of propagation and the degree of crosslinking. Termination of the growing polymer chains can occur through combination or disproportionation of two radical chain ends. hacettepe.edu.tr

Cationic polymerization of vinyl monomers is initiated by electrophilic species, such as strong acids or Lewis acids, which attack the electron-rich double bond of the vinyl group to form a carbocation. nih.govwikipedia.org This carbocation then serves as the active center for chain propagation by successive addition of monomer molecules. nih.gov For divinyl-terminated siloxanes like this compound, the electron-donating nature of the silicon atom can influence the stability of the propagating carbocation.

Hydrosilylation is a widely utilized reaction for the formation of crosslinked silicone networks and involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group. mdpi.com This reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a prominent example. mdpi.comwikipedia.org Karstedt's catalyst itself is a platinum(0) complex with a divinyltetramethyldisiloxane ligand, highlighting the affinity of platinum for such structures. wikipedia.org

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This process involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by the coordination of the vinyl group of this compound to the platinum complex. Subsequent migratory insertion of the vinyl group into the Pt-H bond and reductive elimination of the resulting alkylsilane regenerates the platinum(0) catalyst and forms the crosslink. mdpi.com This process leads to the formation of a stable ethylene (B1197577) bridge between siloxane units, resulting in a three-dimensional polymer network. mdpi.com

Table 1: Common Catalysts for Hydrosilylation Reactions

| Catalyst Name | Chemical Formula/Description | Typical Applications |

| Speier's Catalyst | H₂PtCl₆ | Curing of silicone polymers |

| Karstedt's Catalyst | Pt₂(dvtms)₃ (dvtms = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | Silicone elastomers, coatings, and adhesives |

| Platinum-olefin complexes | e.g., PtCl₂(cyclooctadiene) | Formation of silanes |

This table is generated based on available research data. mdpi.comscientificspectator.com

Impact of this compound on Polymer Architecture

The incorporation of this compound into a polymer structure has a profound effect on its architecture, leading to the formation of complex three-dimensional structures and influencing key physical properties such as the glass transition temperature.

This compound can be employed as a linking agent in the synthesis of star-shaped and branched polymers. researchgate.net In the "arm-first" approach, pre-synthesized linear polymer chains with reactive end groups (the "arms") are reacted with the divinylsiloxane. scispace.com The divinylsiloxane acts as a core-forming molecule, with its two vinyl groups providing reaction sites for the attachment of the polymer arms, leading to the formation of a star-shaped macromolecule. researchgate.net

Alternatively, in the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer chains from a central core. While not directly applicable to using the divinylsiloxane as the core itself, it is a common strategy for creating star polymers. The introduction of this compound as a comonomer in a polymerization reaction can also lead to the formation of branched structures. google.com The pendant vinyl groups along the polymer chain can participate in subsequent polymerization or crosslinking reactions, creating branch points. google.com

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The incorporation of this compound into a polysiloxane network is expected to significantly increase the Tg. This is primarily due to the presence of the bulky phenyl groups. nih.govdtic.mil These large, rigid groups restrict the rotational freedom of the siloxane backbone, leading to a stiffer polymer chain and consequently a higher temperature required to induce segmental motion. researchgate.net

The formation of a crosslinked network also has a substantial impact on the Tg. As the crosslink density increases, the mobility of the polymer chains is further restricted, which generally leads to an increase in the glass transition temperature. The bifunctional nature of this compound allows it to act as an effective crosslinking agent, contributing to the formation of a robust and thermally stable polymer network. nih.gov

Table 2: Glass Transition Temperatures of Selected Polysiloxanes

| Polymer | Glass Transition Temperature (Tg) |

| Polydimethylsiloxane (B3030410) (PDMS) | -123 °C |

| Polyphenylmethylsiloxane (PMPS) | -28 °C |

| Polydiphenylsiloxane (PDPS) | 40 °C |

This table illustrates the effect of phenyl substitution on the glass transition temperature of polysiloxanes, based on available research data. researchgate.netnih.gov

Copolymerization Strategies with this compound

Copolymerization is a key strategy to tailor the properties of polymers by combining different monomeric units. The vinyl groups of this compound serve as reactive sites for addition polymerization, particularly through hydrosilylation reactions.

The incorporation of this compound into polysiloxane chains is a common approach to modify the properties of the resulting copolymers. The bulky phenyl groups can enhance thermal stability, refractive index, and mechanical properties.

Polysiloxane Copolymers:

Copolymers of diphenylsiloxane and other organosiloxanes, such as dimethylsiloxane, can be synthesized to create materials with a wide range of properties. The polydiphenylsiloxane chain is known for its rigidity and crystallinity, while polydimethylsiloxane chains are highly flexible with low glass transition temperatures. researchgate.net By combining these units, the resulting copolymers can exhibit properties that are a composite of the individual homopolymers. researchgate.net

The synthesis of these copolymers can be achieved through methods like anionic ring-opening polymerization of cyclic siloxane monomers. researchgate.net For instance, well-defined block copolymers can be prepared by the sequential anionic polymerization of different cyclotrisiloxanes. oclc.org

Polysilazane-Siloxane Copolymers:

While direct copolymerization of this compound with polysilazanes is not extensively detailed in available literature, the synthesis of polysilazane-siloxane block copolymers is an area of active research. These hybrid materials are of interest for their potential to combine the thermal stability and ceramic-precursor properties of polysilazanes with the flexibility and hydrophobicity of polysiloxanes.

The general approach to creating such copolymers often involves the reaction of functionalized oligosiloxanes with oligosilazanes. For example, α,ω-amino-terminated polysiloxane oligomers can be reacted with precursors that form the polysilazane blocks.

The table below summarizes the expected impact of incorporating this compound into polysiloxane and polysilazane systems.

| Property | Expected Effect of Incorporation |

| Thermal Stability | Increased due to the presence of rigid phenyl groups. |

| Refractive Index | Increased, a desirable property for optical applications. uni-marburg.de |

| Mechanical Strength | Enhanced due to the rigid nature of the diphenylsiloxane units. researchgate.net |

| Flexibility | Can be tailored by adjusting the ratio of diphenylsiloxane to more flexible units like dimethylsiloxane. |

The vinyl groups of this compound make it a valuable component for modifying various polymer resins, such as epoxy and phenolic resins. This modification is typically aimed at improving thermal stability, toughness, and other performance characteristics.

Modification of Epoxy Resins:

Epoxy resins are widely used thermosetting polymers, but they can be brittle. Incorporating siloxane moieties is a common strategy to enhance their toughness and thermal stability. researchgate.net The modification can be achieved by reacting the vinyl groups of the disiloxane with suitable functional groups on the epoxy resin or a curing agent.

For instance, a siloxane-modified epoxy resin can be synthesized, and its properties can be compared to the unmodified resin. The introduction of siloxane can lead to an increase in the thermal decomposition temperature. researchgate.net

The following table illustrates the potential effects of modifying an epoxy resin with a siloxane containing phenyl groups.

| Property | Unmodified Epoxy Resin | Siloxane-Modified Epoxy Resin |

| Glass Transition Temp. | Lower | Potentially Higher researchgate.net |

| Thermal Stability | Moderate | Improved researchgate.net |

| Toughness | Brittle | Enhanced researchgate.net |

| Moisture Absorption | Higher | Lower |

Modification of Phenolic Resins:

Phenolic resins are known for their high thermal stability and flame retardancy. Modification with organosilicon compounds can further enhance these properties. While specific research on the use of this compound to modify phenolic resins is limited, the general principle involves the chemical incorporation of the siloxane into the phenolic resin matrix.

Advanced Characterization Techniques for 1,1,3,3 Tetraphenyl 1,3 Divinyldisiloxane and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental to the molecular-level investigation of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane, offering non-destructive and highly sensitive means of probing its atomic and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR spectra are instrumental in identifying the types and connectivity of protons within the molecule. For vinyl-substituted siloxanes, the protons of the vinyl group (CH=CH₂) typically exhibit a complex multiplet pattern in the range of 5.7 to 6.2 ppm. The phenyl protons attached to the silicon atoms generally appear as multiplets in the aromatic region, typically between 7.2 and 7.8 ppm.

¹³C NMR provides information on the carbon skeleton. The vinyl carbons show distinct signals, with the terminal CH₂ carbon appearing at approximately 131 ppm and the Si-CH carbon at around 139 ppm. The phenyl carbons display a series of peaks in the aromatic region, typically between 128 and 137 ppm.

²⁹Si NMR is particularly powerful for characterizing the silicon environment. The chemical shift of the silicon atom is highly sensitive to its substituents. For disiloxanes, the ²⁹Si chemical shift can provide insights into the nature of the substituents and the Si-O-Si bond angle. In phenyl-substituted disiloxanes, the ²⁹Si signal is typically observed in the range of -45 to -50 ppm.

| Nucleus | Typical Chemical Shift (δ, ppm) for Analogous Structures | Assignment |

|---|---|---|

| ¹H | 5.7 - 6.2 (m) | Vinyl protons (-CH=CH₂) |

| ¹H | 7.2 - 7.8 (m) | Phenyl protons (-C₆H₅) |

| ¹³C | ~131 | Vinyl (=CH₂) |

| ¹³C | ~139 | Vinyl (Si-CH=) |

| ¹³C | 128 - 137 | Phenyl (-C₆H₅) |

| ²⁹Si | -45 to -50 | Si(Ph)₂(vinyl)-O- |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in this compound. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Key characteristic absorption bands include:

Si-O-Si stretching: A strong, broad absorption band typically observed in the range of 1000-1130 cm⁻¹, which is characteristic of the siloxane backbone. For disiloxanes, this band is often found around 1080-1040 cm⁻¹. gelest.com

Si-Phenyl stretching: A sharp band appears around 1430 cm⁻¹, indicative of the silicon-phenyl bond. gelest.com

C=C stretching (vinyl): A band in the region of 1590-1600 cm⁻¹ corresponds to the carbon-carbon double bond of the vinyl group. gelest.com

=C-H stretching (vinyl): Absorptions in the 3050-3070 cm⁻¹ range are attributed to the C-H bonds of the vinyl group.

C-H stretching (phenyl): Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

C-H bending (phenyl): Bands in the 690-760 cm⁻¹ region can often be used to identify phenyl substitution patterns on silicon. gelest.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Si-O-Si | 1000 - 1130 | Asymmetric stretching |

| Si-Phenyl | ~1430 | Stretching |

| C=C (vinyl) | 1590 - 1600 | Stretching |

| =C-H (vinyl) | 3050 - 3070 | Stretching |

| C-H (phenyl) | 3000 - 3100 | Stretching |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns.

Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. For disiloxanes, characteristic fragmentation pathways often involve cleavage of the Si-O, Si-C, and C-C bonds. Common fragments for analogous vinyl-substituted siloxanes include the loss of a vinyl group (M-27) or a phenyl group (M-77).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a softer ionization technique that is particularly useful for analyzing larger molecules and polymers with minimal fragmentation. It provides a more accurate determination of the molecular weight of the parent molecule.

| Technique | Information Obtained | Typical Observations for Analogous Siloxanes |

|---|---|---|

| Electron Ionization (EI) | Molecular weight and fragmentation pattern | Prominent molecular ion peak, fragments corresponding to loss of vinyl and phenyl groups. |

| MALDI-TOF | Precise molecular weight | Strong signal for the molecular ion with minimal fragmentation. |

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction and crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. These techniques provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound may not be widely reported, analysis of closely related analogues, such as 1,1,3,3-tetraphenyldisiloxanediol, provides significant insights. nih.gov X-ray crystallography reveals the precise spatial orientation of the phenyl and vinyl groups around the silicon atoms and the geometry of the central Si-O-Si linkage. The Si-O-Si bond angle in disiloxanes is a key structural parameter and can vary significantly depending on the steric bulk of the substituents, typically ranging from 140° to 180°. The conformation of the molecule, including the rotational arrangement of the substituent groups, is also determined.

| Structural Parameter | Typical Values in Analogous Tetraphenyldisiloxanes |

|---|---|

| Si-O Bond Length | 1.60 - 1.65 Å |

| Si-C (phenyl) Bond Length | 1.85 - 1.90 Å |

| Si-O-Si Bond Angle | 140° - 180° |

| Crystal System | Often monoclinic or triclinic |

Chromatographic Methods for Purity and Molecular Distribution

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight characteristics of the polymers derived from it. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds, making it suitable for assessing the purity of organosilicon monomers like this compound. sisweb.comcore.ac.uk When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities. sisweb.compsu.edu

In the analysis of organosilicon compounds, the sample is vaporized and injected into a carrier gas stream that flows through a column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. One of the primary challenges in the GC analysis of silicones is the potential for "ghost peaks" or high background bleed, which can arise from the degradation of silicone-based stationary phases or contamination from inlet septa. chromatographyonline.com This necessitates careful method development, including the selection of appropriate columns and instrument parameters to minimize such artifacts. sisweb.comchromatographyonline.com For quantitative analysis, a flame ionization detector (FID) is often employed due to its high sensitivity to organic compounds. core.ac.uknih.gov

Research findings indicate that GC-MS can effectively identify low-molecular-weight species, including cyclic and linear siloxane oligomers, which may be present as impurities. sisweb.comcore.ac.uk The technique is sensitive enough to detect trace contaminants that could affect subsequent polymerization reactions and the final properties of the polymer. psu.edu

Table 1: Representative GC Parameters for Organosilicon Compound Analysis

| Parameter | Value/Condition | Purpose |

| Column | HP-1 Methyl Siloxane | Provides good separation of siloxane oligomers. core.ac.uk |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. academie-sciences.fr |

| Oven Program | 40 °C (1 min) to 330 °C at 15 °C/min | Temperature ramp to separate compounds by boiling point. chromatographyonline.com |

| Detector | Mass Spectrometer (MS) / Flame Ionization (FID) | MS for identification, FID for quantification. chromatographyonline.comnih.gov |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. azom.comresearchgate.net For polymers synthesized from this compound, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters significantly influence the mechanical and physical properties of the final material. azom.comjordilabs.com

In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. researchgate.net Larger polymer molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. azom.com The elution time is thus inversely proportional to the hydrodynamic volume of the polymer chains. The system is calibrated with polymer standards of known molecular weights to generate a calibration curve. lcms.cz

For polysiloxanes, selecting the appropriate solvent (mobile phase) is critical. Toluene is often a suitable solvent for polydimethylsiloxane (B3030410) (PDMS) and its derivatives, as it provides a significant signal with refractive index (RI) detectors. azom.com Multi-detector GPC systems, which may include light scattering and viscometer detectors in addition to an RI detector, can provide absolute molecular weight determination without the need for column calibration with standards of the same polymer type. azom.comjordilabs.com

Table 2: Example GPC Data for a Vinyl-Terminated Polysiloxane

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polysiloxane Derivative A | 35,000 | 72,000 | 2.05 |

| Polysiloxane Derivative B | 48,000 | 98,400 | 2.05 |

| Polysiloxane Derivative C | 62,000 | 128,900 | 2.08 |

Note: Data is representative of typical vinyl-terminated polysiloxanes and illustrates the type of information obtained from GPC analysis. researchgate.net

Thermogravimetric Analysis (TGA) in Polymer Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for evaluating the thermal stability of polymers derived from this compound. mdpi.com The presence of phenyl groups in the polysiloxane backbone is known to enhance thermal stability compared to standard polydimethylsiloxanes. researchgate.netgelest.com

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting thermogram plots mass percentage against temperature. Key data points from a TGA curve include the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% loss). researchgate.net The atmosphere can be inert (e.g., nitrogen) to study thermal degradation or oxidative (e.g., air) to study thermo-oxidative stability. researchgate.net

Studies on phenyl-containing polysiloxanes show that their degradation often occurs in two stages: siloxane redistribution reactions at lower temperatures, followed by the scission of phenyl groups from the main chain at higher temperatures (above 450°C). gelest.com The incorporation of phenyl groups can increase the temperature for the onset of irreversible thermal degradation by 150-250°C compared to many organic polymers. gelest.com

Table 3: Thermal Stability of Polysiloxanes by TGA under Nitrogen

| Polymer | Td5 (°C) (Temp. at 5% Weight Loss) | Char Yield at 800°C (%) |

| Vinyl-terminated PDMS | ~347 | < 5 |

| Poly(diphenyl-dimethyl)siloxane (3.5% diphenyl) | ~450 | ~20 |

| Polysiloxane with cyclodisilazane groups | > 490 | > 50 |

Note: Data is compiled from studies on related polysiloxane structures to illustrate the effect of chemical modification on thermal stability as measured by TGA. researchgate.netresearchgate.netbohrium.com

Differential Scanning Calorimetry (DSC) for Polymer Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. hu-berlin.deeag.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymers made with this compound, DSC is used to determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

The glass transition temperature (Tg) is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition appears as a step-like change in the heat flow signal on the DSC thermogram. hu-berlin.de The Tg is influenced by the polymer's structure; for instance, incorporating bulky side groups like phenyl groups or rigid structures into the polysiloxane backbone generally increases the Tg. researchgate.netresearchgate.net Conversely, flexible siloxane chains contribute to very low glass transition temperatures, often below -70°C. gelest.com DSC can also detect melting endotherms and crystallization exotherms in semi-crystalline polymers. eag.com

In the analysis of novel copolymers, DSC is used to understand how the incorporation of different monomers affects the thermal properties. For example, the random incorporation of functional units into a polydimethylsiloxane chain can disrupt its ability to crystallize, leading to the disappearance of melting peaks that would otherwise be present. rsc.orgconsensus.app

Table 4: Glass Transition Temperatures (Tg) of Various Polysiloxanes by DSC

| Polymer Structure | Glass Transition Temp. (Tg) (°C) |

| Polydimethylsiloxane (PDMS) | -125 |

| Polysiloxane with increasing fluoroalkyl content | -75 to -65 |

| Polysiloxane with cyclodisilazane and phenyl groups | -80 to -27 |

Note: This table presents typical Tg values for different types of polysiloxanes to demonstrate how polymer structure, which can be modified by monomers like this compound, influences thermal transitions. researchgate.netrsc.org

Theoretical and Computational Studies on 1,1,3,3 Tetraphenyl 1,3 Divinyldisiloxane Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane, DFT calculations can predict its optimized geometric structure, including bond lengths and angles, as well as its fundamental electronic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. aimspress.commdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

In systems containing vinylsilane moieties, DFT calculations have been employed to understand the bonding between the silicon-vinyl group and metal centers in catalysts. For instance, studies on Zeise-type complexes with vinylsilane ligands have shown that coordination to a platinum center leads to a lengthening of the C=C bond. researchgate.net DFT analysis revealed that while the coordination-induced changes in the olefin geometry are similar to those in ethylene (B1197577) complexes, the amount of π-back-donation from the metal to the vinylsilane ligand is significantly higher. researchgate.net For this compound, the presence of electron-withdrawing phenyl groups attached to the silicon atoms would be expected to influence the electron density of the vinyl groups, affecting their HOMO-LUMO energies and subsequent reactivity in processes like polymerization or hydrosilylation.

Below is a table illustrating typical electronic properties that can be calculated using DFT for organosilicon compounds, based on data for analogous systems.

| Calculated Property | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | -5.0 to -6.5 | Indicates electron-donating capability. derpharmachemica.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | -1.8 to -3.2 | Indicates electron-accepting capability. derpharmachemica.com |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.5 | Correlates with chemical reactivity and stability. aimspress.commdpi.com |

Molecular Dynamics Simulations of Disiloxane-Based Polymers

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide deep insights into their structure-property relationships at an atomic level. mdpi.com These simulations are particularly useful for understanding how the incorporation of bulky phenyl groups affects the polymer's conformation, chain dynamics, and macroscopic properties.

Studies on random poly(dimethyl-co-diphenyl)siloxane, a structurally related polymer, have utilized atomistic MD simulations to investigate its structure and dynamics. rsc.org These simulations revealed that as the proportion of diphenyl units increases, the polymer chain expands in size. rsc.orgosti.gov This expansion is attributed to the steric hindrance and strong intra- and intermolecular interactions caused by the large phenyl groups, which restrict segmental movement and alter the equilibrium of chain conformations. mdpi.com

Furthermore, the introduction of phenyl groups significantly slows down the chain's diffusivity by over an order of magnitude. rsc.orgosti.gov This reduced mobility is a result of the complex interplay between structural changes and dynamic constraints imposed by the phenyl substituents. rsc.org The increased internal friction limits the dissipation of energy, which in turn affects the material's thermodynamic properties, such as its glass transition temperature. mdpi.com For polymers based on this compound, similar effects would be anticipated, with the four phenyl groups per monomer unit leading to significant chain stiffening and altered relaxation behavior compared to less substituted polysiloxanes.

The following table summarizes key parameters and findings from MD simulations of phenyl-containing polysiloxanes.

| Simulation Parameter/Finding | Observation | Underlying Cause |

|---|---|---|

| Chain Size (Radius of Gyration) | Increases with phenyl content. rsc.org | Steric hindrance from bulky phenyl groups. mdpi.com |

| Chain Diffusivity | Decreases significantly with phenyl content. rsc.orgosti.gov | Increased internal friction and restricted segmental movement. mdpi.com |

| Conformational Transitions | Slowed down. | Stronger intra- and intermolecular interactions. mdpi.com |

| Glass Transition Temperature (Tg) | Increases. | Limited segmental mobility and energy dissipation. mdpi.com |

In Silico Studies of Reaction Mechanisms and Pathways

In silico studies, particularly those using DFT, are invaluable for elucidating the complex mechanisms of chemical reactions involving organosilicon compounds. mdpi.com For this compound, the vinyl groups are primary sites for reactions such as hydrosilylation, polymerization, and cycloaddition. Computational modeling can map out the potential energy surfaces of these reactions, identifying transition states, intermediates, and the lowest energy pathways.

Hydrosilylation, the addition of a Si-H bond across a double bond, is a cornerstone of silicon chemistry. researchgate.netnih.gov Computational studies have been instrumental in understanding the chemo-, regio-, and stereoselectivity of this reaction. researchgate.net For example, DFT calculations have been used to delineate the detailed mechanistic scheme for the ruthenium-catalyzed hydrosilylation of alkynes, showing that the isomerization of the vinylsilane product occurs before the silane (B1218182) substrate binds to the catalyst. researchgate.net Similarly, in iron-catalyzed cycloadditions of vinylsilanes, computational models have provided evidence for a mechanism where the regioselectivity is dictated by competing steric and orbital-symmetry requirements during the oxidative cyclization step. nih.gov

These computational approaches allow researchers to probe mechanistic hypotheses that are difficult to investigate experimentally. mdpi.comnih.gov For reactions involving this compound, in silico studies could predict how the steric bulk and electronic influence of the four phenyl groups affect transition state energies, thereby controlling reaction rates and product selectivity. For instance, the steric hindrance might favor anti-Markovnikov addition products in hydrosilylation or influence the stereochemistry of polymerization. lew.ro

Correlation of Computational Data with Experimental Observations in Silicon Chemistry

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. In silicon chemistry, a strong correlation between computational predictions and experimental observations provides confidence in the theoretical models and allows them to be used predictively.

One of the most powerful synergies is the comparison of DFT-calculated NMR chemical shifts with experimentally measured spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute the NMR isotropic shielding constants for nuclei like ¹H, ¹³C, and ²⁹Si. mdpi.com By performing these calculations on a proposed molecular structure, a theoretical NMR spectrum can be generated. A close match between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure. mdpi.com Benchmark studies have shown that with appropriate density functionals and basis sets, modern DFT methods can predict ¹H and ¹³C chemical shifts with root-mean-square deviations of less than 0.2 ppm and 3.0 ppm, respectively. mdpi.com

Similarly, molecular geometries optimized using DFT can be compared with structures determined by single-crystal X-ray diffraction. mdpi.com The high accuracy of X-ray crystallography provides a definitive benchmark for bond lengths, bond angles, and dihedral angles. nih.gov A low root-mean-square deviation (RMSD) between the DFT-optimized and X-ray crystal structures indicates that the computational model accurately represents the molecule's geometry. mdpi.com This validation is essential for ensuring the reliability of other computed properties, such as electronic structure and reaction energetics, which are derived from that geometry.

The table below shows a typical comparison between computational and experimental data for organosilicon compounds.

| Technique | Computational Prediction | Experimental Observation | Metric for Correlation |

|---|---|---|---|

| NMR Spectroscopy | Calculated Chemical Shifts (GIAO-DFT) mdpi.com | Measured Chemical Shifts | Mean Absolute Error (MAE) or RMSD. researchgate.netmdpi.com |

| X-ray Crystallography | Optimized Molecular Geometry (DFT) mdpi.com | Crystal Structure Bond Lengths/Angles | Root-Mean-Square Deviation (RMSD). mdpi.com |

| Vibrational Spectroscopy | Calculated Vibrational Frequencies (DFT) | FT-IR / Raman Spectra | Comparison of peak positions and intensities. |

Research Applications and Material Science Impact of 1,1,3,3 Tetraphenyl 1,3 Divinyldisiloxane

Development of High-Performance Silicone Elastomers and Coatings

The incorporation of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane into silicone polymer formulations is instrumental in the development of high-performance elastomers and coatings. The presence of phenyl groups on the siloxane backbone imparts several desirable properties. shinetsusilicone-global.com Methyl/phenyl silicone resins, for example, exhibit superior heat resistance, crack resistance, and adhesion compared to standard methyl-based silicones. shinetsusilicone-global.com

The vinyl groups on the disiloxane (B77578) serve as reactive sites for addition-cure (hydrosilylation) cross-linking, which allows for the formation of a stable, three-dimensional elastomer network without the production of by-products. matthey.comontosight.ai This process is fundamental to creating silicone elastomers with enhanced mechanical strength and durability. chemimpex.com

Research findings indicate that phenyl-substituted silicone resins are ideal for heat-resistant formulations because they are highly compatible with pigments and fillers and decompose more slowly under thermal stress. wacker.com Coatings formulated with methyl phenyl silicone resins can withstand temperatures up to 650°C when combined with aluminum pigments and provide excellent resistance to UV exposure, moisture, and thermal shock. elkaysilicones.com

Table 1: Comparison of Phenyl-Containing vs. Standard Methyl Silicone Properties

| Property | Standard Methyl Silicones | Phenyl-Containing Silicones | Benefit of Phenyl Groups |

|---|---|---|---|

| Thermal Stability | Good | Excellent | Slower decomposition at high temperatures. wacker.com |

| Refractive Index | Lower (~1.4) | Higher (up to 1.54) | Improved light extraction in optical devices. dupont.com |

| UV Resistance | Good | Excellent | Enhanced durability for outdoor applications. silicorex.com |

| Flexibility at Low Temp. | Good | Excellent | Maintains elasticity at lower temperatures. |

| Compatibility | Moderate | Good | Better compatibility with organic resins and pigments. shinetsusilicone-global.comwacker.com |

Advanced Adhesives and Sealants utilizing Disiloxane Functionality

In the field of advanced adhesives and sealants, the disiloxane structure provides a flexible backbone, while the vinyl functionality of this compound allows for the formulation of high-performance products. Divinyl-containing siloxanes are key ingredients in formulating silicone sealants and adhesives that require excellent adhesion, flexibility, and durability. chemimpex.comontosight.ai

Applications in Optical and Electronic Materials

The unique properties of phenyl-containing silicones make them highly suitable for specialized applications in optics and electronics.

One of the most significant applications of phenyl-containing silicones, including polymers derived from this compound, is in the encapsulation of light-emitting diodes (LEDs). led-professional.com The phenyl groups increase the refractive index (RI) of the silicone material. silicorex.com High-refractive-index (HRI) encapsulants are crucial for maximizing the light extraction efficiency of an LED chip. dupont.comled-professional.com To achieve optimal light output, the refractive index of the encapsulant should closely match that of the semiconductor chip. led-professional.com

Phenyl-based silicone encapsulants can achieve a refractive index as high as 1.54, which can increase the light output of an LED by up to 7% compared to standard methyl-based silicones. dupont.com Furthermore, these materials offer excellent thermal stability, withstanding the high operating temperatures of high-power LEDs without yellowing, which would otherwise decrease light efficiency. led-professional.comcht-silicones.com They also provide a superior gas barrier, protecting the sensitive LED electrodes from corrosion and extending the device's lifespan. dupont.comled-professional.com

Table 2: Properties of High Refractive Index Silicone for LED Encapsulation

| Property | Typical Value/Characteristic | Reference |

|---|---|---|

| Refractive Index | 1.53 - 1.54 | dupont.comled-professional.comsiliconeoil.net |

| Optical Transparency | High | srsilicone.com |

| Thermal Stability | High; resists yellowing | dupont.comled-professional.com |

| Gas Permeability | Low (protects against corrosion) | dupont.comled-professional.com |

| Adhesion | Excellent to substrates like PPA and ceramics | srsilicone.com |

| Curing Mechanism | Addition Cure | cht-silicones.com |

Catalytic Applications and Organometallic Interactions

Divinyl-substituted disiloxanes play a critical role as ligands in organometallic chemistry, particularly in catalysis.

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This reaction is essential for cross-linking silicone elastomers and is catalyzed by platinum complexes. chemicalbook.comresearchgate.net

The most widely used and highly active catalyst for this process is Karstedt's catalyst. chemicalbook.comwikipedia.org This catalyst is a platinum(0) complex where the platinum atom is stabilized by a divinyl-containing disiloxane ligand. wikipedia.org The specific ligand used in the classic Karstedt's catalyst is 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. matthey.commdpi.com The vinyl groups of the disiloxane coordinate with the platinum center, creating a soluble and highly reactive catalyst. chemicalbook.com

While 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is the standard ligand, the principles of coordination chemistry suggest that this compound could also serve as a ligand to form analogous platinum complexes. The bulky phenyl groups would influence the catalyst's properties, potentially altering its solubility, stability at high temperatures, and reactivity. The core function remains the same: the divinylsiloxane acts as a labile (easily displaced) ligand that stabilizes the platinum(0) active species, which then facilitates the hydrosilylation reaction between Si-H and Si-Vinyl groups to form a cross-linked network. matthey.commdpi.com

Exploration of Redox-Active Disiloxane Receptors

The exploration of this compound in the context of redox-active disiloxane receptors is an area of specialized research. The fundamental concept involves leveraging the unique structural and electronic properties of the disiloxane backbone, substituted with redox-active moieties, to create receptors capable of recognizing and binding specific guest molecules through redox-controlled interactions. The vinyl groups on the silicon atoms serve as versatile handles for the introduction of these redox-active units.

Through carefully designed synthetic strategies, the vinyl functionalities can be transformed into various redox-active groups, such as ferrocene, viologen, or tetrathiafulvalene (B1198394) derivatives. This functionalization yields novel disiloxane-based receptors where the binding affinity for a particular guest can be modulated by changing the oxidation state of the redox-active centers. This switching capability is of significant interest for the development of molecular sensors, switches, and responsive materials.

Research in this area typically involves a combination of synthetic organic and organometallic chemistry, electrochemistry, and spectroscopic techniques to characterize the redox behavior and the host-guest interactions of these novel receptors.

Building Blocks for Silsesquioxanes and Hybrid Materials

This compound is a valuable precursor in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) and other organic-inorganic hybrid materials. mdpi.com The presence of two vinyl groups allows this molecule to act as a difunctional building block, enabling the construction of larger, well-defined three-dimensional structures.

One of the primary methods for incorporating this disiloxane into silsesquioxane cages is through hydrosilylation reactions. In this process, the vinyl groups react with silicon hydrides (Si-H) in the presence of a platinum catalyst. By using silsesquioxane cages that have Si-H functionalities on their corners, it is possible to "cap" or functionalize these cages with the tetraphenyldivinyldisiloxane unit. This approach allows for the precise control over the final structure and properties of the resulting hybrid material.

The incorporation of the this compound moiety into silsesquioxanes imparts several desirable properties. The phenyl groups enhance the thermal stability and solubility of the resulting materials in organic solvents. The flexible disiloxane linkage can introduce a degree of structural adaptability into the otherwise rigid silsesquioxane framework.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies

The future of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane synthesis is increasingly geared towards environmentally friendly and efficient processes. Researchers are exploring "green" synthetic pathways that minimize waste and energy consumption. elsevierpure.com A significant trend is the move away from traditional methods that may involve chlorinated compounds, towards more sustainable alternatives. rsc.org

One promising area is the development of biocatalytic methods for the formation of siloxane bonds. rsc.org Although still in early stages for complex molecules like this compound, the use of enzymes could offer a highly selective and environmentally benign route to synthesis. Another approach focuses on the use of novel, low-cost transition-metal catalysts, such as those based on iron, cobalt, and nickel, to drive hydrosilylation reactions more efficiently and sustainably. mdpi.com The development of chlorine-free methods for producing silicon precursors is also a key area of research, aiming to make the entire lifecycle of siloxane production more sustainable. mdpi.com

| Synthetic Approach | Key Features & Advantages | Current Status |

| Biocatalysis | Utilizes enzymes for Si-O bond formation, offering high selectivity and mild reaction conditions. rsc.org | Primarily demonstrated for simpler polysiloxanes; research is ongoing for more complex structures. rsc.org |

| Sustainable Catalysis | Employs earth-abundant and less toxic metal catalysts (e.g., cobalt-based) for dehydrogenative coupling and hydrosilylation. mdpi.comacs.org | Active area of research with promising results for various silane (B1218182) and siloxane syntheses. acs.org |

| Chlorine-Free Routes | Avoids the use of chlorosilanes, aligning with green chemistry principles by reducing hazardous byproducts. mdpi.com | Feasible for the direct synthesis of alkoxysilanes, with ongoing efforts to broaden its applicability. mdpi.com |

Tailoring Polymer Properties through Precise Architectural Control

Significant advancements are being made in the ability to control the architecture of polymers derived from this compound, leading to materials with highly specific and enhanced properties. The goal is to move beyond simple linear polymers to more complex and functional structures.

The Piers-Rubinsztajn reaction is emerging as a powerful tool for the synthesis of structurally precise polysiloxanes. researchgate.netmdpi.com This method allows for a high degree of control over the polymer's molecular weight and structure, which is challenging to achieve with traditional methods like ring-opening polymerization. mdpi.com Researchers are also exploring the creation of highly branched and hyperbranched silicone polymers. mdpi.comresearchgate.net These three-dimensional macromolecules exhibit unique properties such as lower viscosity and higher solubility compared to their linear counterparts, making them suitable for specialized applications. researchgate.net

Furthermore, the "grafting to" and "grafting from" approaches are being used to modify polysiloxane backbones with other chemical moieties, such as silsesquioxanes. researchgate.netnih.gov This allows for the creation of hybrid materials that combine the properties of both components, leading to enhanced thermal stability and mechanical properties. nih.gov

| Architectural Control Method | Description | Resulting Polymer Properties |

| Piers-Rubinsztajn Reaction | A catalytic reaction that enables the controlled synthesis of polysiloxanes with precise structures. researchgate.netmdpi.com | Well-defined molecular weight, narrow polydispersity, and controlled incorporation of functional groups. mdpi.com |

| Hyperbranched Polymerization | "One-pot" synthesis methods to create highly branched, three-dimensional polymer structures. researchgate.net | Lower viscosity, higher solubility, and increased number of reactive end groups compared to linear polymers. researchgate.net |

| Grafting Techniques | Attachment of side chains (e.g., silsesquioxanes) to the main polysiloxane backbone. researchgate.netnih.gov | Hybrid materials with enhanced thermal stability, mechanical strength, and tailored surface properties. nih.gov |

Expanding Applications in Niche and High-Value Materials

The unique combination of properties conferred by the phenyl and vinyl groups in this compound, such as high thermal stability and refractive index, makes it a prime candidate for use in a variety of niche and high-value applications. While much of the specific application data comes from its close analog, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, the trends are highly relevant.

Future applications are expected to leverage these properties in advanced coatings, adhesives, and sealants for demanding environments, such as those encountered in the automotive and aerospace industries. ontosight.ai The thermal stability and optical properties of polymers derived from the tetraphenyl analogue make them particularly suitable for applications in electronics and photonics, for example, as encapsulants for LEDs or in high-refractive-index optical components.

There is also growing interest in the use of specialized siloxanes in the biomedical field. The biocompatibility of polysiloxanes, combined with the ability to tailor their properties through precise architectural control, opens up possibilities for their use in drug delivery systems, advanced medical devices, and as components of biocompatible hydrogels.

Advanced Characterization and In Situ Monitoring Techniques

To fully understand and control the synthesis and properties of polymers derived from this compound, researchers are increasingly turning to advanced characterization and in situ monitoring techniques.

A variety of spectroscopic and microscopic methods are employed to characterize the structure and morphology of these materials across different length scales. researchgate.netoup.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating the chemical structure. sudmed.ru For understanding the morphology and dispersion of fillers in composite materials, techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are invaluable. researchgate.net

A significant emerging trend is the use of in situ monitoring techniques to follow the polymerization process in real-time. For instance, real-time attenuated total reflection Fourier transform IR spectroscopy can be used to study the surface reactions during hydrosilylation. acs.org This allows for a deeper understanding of reaction kinetics and mechanisms, which is crucial for optimizing reaction conditions and achieving precise control over the final polymer structure. rsc.org

| Characterization Technique | Information Obtained |

| Spectroscopy (FTIR, NMR) | Chemical structure, functional groups, and monitoring of reaction progress. sudmed.rursc.org |

| Microscopy (AFM, TEM) | Surface topography, morphology, and dispersion of components in composites. researchgate.net |

| Chromatography (GPC/SEC) | Molecular weight and molecular weight distribution of polymers. oup.com |

| Thermal Analysis (TGA, DSC) | Thermal stability, glass transition temperature, and other thermal properties. oup.com |

| In Situ Monitoring (e.g., real-time FT-IR) | Real-time tracking of reaction kinetics and mechanisms. acs.org |

Synergistic Approaches combining Experimental and Computational Studies

The integration of computational modeling with experimental research is a powerful emerging trend that is expected to accelerate the development of new materials based on this compound. This synergistic approach allows for a more fundamental understanding of structure-property relationships and can guide the design of new materials with desired functionalities.

Computational studies can be used to predict the properties of novel polymer architectures before they are synthesized, saving significant time and resources in the laboratory. For example, molecular dynamics simulations can provide insights into the conformational behavior of polymer chains and their interactions with other molecules or surfaces. Quantum mechanical calculations can be used to investigate reaction mechanisms and predict the spectroscopic properties of new compounds.

While specific computational studies on this compound are not yet widely published, the broader field of polysiloxane research is increasingly adopting these methods. The future will likely see a greater emphasis on using computational tools to design and screen new catalysts for sustainable synthesis, predict the properties of complex polymer architectures, and understand the behavior of these materials in various applications. This integrated approach will be crucial for unlocking the full potential of this compound and related materials.

Q & A

Q. What are the standard synthetic routes for 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane?

The compound is synthesized via controlled ring-opening copolymerization and end-capping reactions. For example, strong acidic cation exchange resins (e.g., HND-580) catalyze the copolymerization of siloxane monomers like D4, D4H, and D3F, followed by termination with this compound to yield functionalized polysiloxanes . Platinum-catalyzed hydrosilylation reactions (e.g., using H2PtCl6) are also employed, where the compound’s vinyl groups participate in redox processes, forming β-chloroethyl intermediates and ethylene as byproducts .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ²⁹Si NMR (e.g., 500 MHz instruments) to confirm molecular structure, vinyl group positions, and siloxane backbone integrity .

- Refractive index and density : Measured at 25°C (e.g., , density = 0.809 g/mL) for purity verification .

- Gas chromatography (GC) : Purity >98% is typical for research-grade material .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is flammable (Category 2) and a skin/eye irritant. Key precautions include:

Q. How do the compound’s physical properties influence its reactivity?

Its low viscosity (liquid state) and insolubility in water enhance miscibility with organic solvents, facilitating use in polymerization. The high electron density of vinyl groups promotes reactivity in addition reactions (e.g., hydrosilylation) .

Advanced Research Questions

Q. What role does this compound play in synthesizing high-temperature hydrosilylation catalysts?

In Pt-catalyzed systems, the compound coordinates with Pt(0) nanoparticles, stabilizing them within a siloxane matrix. This coordination enables catalytic activity up to 200°C, critical for curing heat-resistant silicones (e.g., SIEL-type compounds). The process involves Pt(IV)→Pt(II)→Pt(0) reduction pathways, monitored via ²⁹Si NMR and gas chromatography .

Q. How does its reactivity compare in inverse vulcanization reactions?

Unlike diallylsilyl-ferrocene (reactive at 130°C), this compound requires higher temperatures (160–180°C) or Zn catalysts for efficient sulfur copolymerization. This highlights the need for tailored reaction conditions when designing electroactive sulfur-rich polymers .

Q. What contradictions exist in reported spectroscopic data for this compound?

Discrepancies in ²⁹Si NMR chemical shifts (e.g., −10 to −15 ppm for siloxane Si atoms) may arise from solvent polarity or trace impurities. Researchers should cross-validate spectra with high-purity samples (≥99%) and standardized acquisition parameters .

Q. How does it enhance thermal stability in benzocyclobutene-functionalized siloxane thermosets?

As a crosslinking agent, the compound’s rigid tetraphenyl groups reduce polymer chain mobility, increasing glass transition temperatures () by 20–30°C compared to non-aromatic analogs. Thermal gravimetric analysis (TGA) shows decomposition onset at ~350°C in nitrogen atmospheres .

Q. What mechanistic insights explain its role in fluorosilicone synthesis?

The compound acts as a terminal monomer in fluorosilicone oils/rubbers, introducing vinyl groups that enable post-functionalization (e.g., thiol-ene click chemistry). This enhances oil/solvent resistance while maintaining low-temperature flexibility (down to −60°C) .

Q. How do steric effects from phenyl groups influence reaction kinetics?

The bulky phenyl substituents slow down nucleophilic attacks on silicon atoms, requiring longer reaction times in hydrolysis/condensation steps. Kinetic studies using Arrhenius plots reveal activation energies ~15% higher than methyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.